2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a 1,3,4-oxadiazole ring, a quinoline derivative, and a sulfanyl group
Preparation Methods
The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common synthetic route starts with the conversion of benzoic acid to ethyl benzoate, followed by the formation of benzohydrazide. This intermediate is then cyclized to form 5-phenyl-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with 2-bromoacetamide derivatives in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) to yield the target compound .
Chemical Reactions Analysis
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)ethan-1-one involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinoline derivative can intercalate with DNA, disrupting its function and leading to cell death. These interactions make the compound a promising candidate for drug development .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and quinoline-based molecules. For example:
5-Phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the quinoline moiety.
2-(4-Azidophenyl)-5-(aryl)-oxadiazole: Another oxadiazole derivative with different substituents.
Quinoline derivatives:
Properties
Molecular Formula |
C22H21N3O2S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C22H21N3O2S/c1-15-13-22(2,3)25(18-12-8-7-11-17(15)18)19(26)14-28-21-24-23-20(27-21)16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
InChI Key |
LXRANVJVIIVFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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